Cas no 51-55-8 (Atropine)

Atropine structure
Atropine structure
商品名:Atropine
CAS番号:51-55-8
MF:C17H23NO3
メガワット:289.3694
MDL:MFCD00022622
CID:33530
PubChem ID:24890401

Atropine 化学的及び物理的性質

名前と識別子

    • ATROPINE
    • DL-HYOSCYAMINE
    • (+/-)-HYOSCYAMINE
    • HYOSCYAMINE
    • TIMTEC-BB SBB005985
    • (+,-)-Tropyl tropate
    • 1-alpha-h,5-alpha-h-tropan-3-alpha-ol(+-)-tropate(ester)
    • 1alphah,5alphah-tropan-3alpha-ol(+-)-tropate(ester)
    • 2-Phenylhydracrylic acid 3-alpha-tropanyl ester
    • alpha-(Hydroxymethyl)benzeneacetic acid 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester
    • alpha-(hydroxymethyl)benzeneaceticacid8-methyl-8-azabicyclo(3.2.1)oct-3-yl
    • Atropin
    • Atropina
    • Atropin-flexiolen
    • Atropinol
    • Atropine (DL-Hyoscyamine, Tropine tropate)
    • Atropine solution
    • -.)-tropate (ester)
    • Atropisol
    • DL-ATROPINE
    • DL-tropic acid tropane-3endo-yl ester
    • DL-Tropyl tropate
    • Eyesules
    • t-3-ylester
    • Tropine tropate
    • troyltropate
    • (8-Methyl-8-azabicyclo[3.2.1]oct-3-yl) 3-hydroxy-2-phenyl-propanoate
    • endo-(+/-)-alpha-(Hydroxymethyl)benzeneacetic acid 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
    • [ "" ]
    • Atropen
    • dl-Tropyltropate
    • Troyl tropate
    • Isopto-atropine
    • Atropin [German]
    • Atropina [Italian]
    • (+-)-hyoscyamine
    • Tropine, tropate (ester)
    • (+-)-atropine
    • Tropic acid, ester with tropine
    • (+/-)-Atropine
    • Atropine sulfate
    • Atropine (USP)
    • Isopto Atropine
    • Tropic acid, 3-alpha-tropanyl ester
    • Atropt
    • DL-Tropanyl 2-hydroxy-1
    • (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl alpha-(hydroxymethyl)benzeneacetate
    • (3-endo,8-syn)-3-[(3-hydroxy-2-phenylpropanoyl)oxy]-8-methyl-8-azoniabicyclo[3.2.1]octane
    • Atropine [USP:BAN]
    • ATROPINE [VANDF]
    • BCP15060
    • Atropine for peak identification, European Pharmacopoeia (EP) Reference Standard
    • AI3-60219
    • Peptard
    • (3-ENDO)-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL TROPATE
    • Anaspaz (TN)
    • Atropine, >=95.0% (NT)
    • Atropine, >=99% (TLC), powder
    • beta-Phenyl-gamma-oxypropionsaeure-tropyl-ester
    • OR22908
    • Opera_ID_1088
    • MEGxp0_001878
    • Tropine (+/-)-tropate
    • Tropic acid, (-)-, ester with tropine
    • NCGC00017333-03
    • Minims
    • EINECS 202-933-0
    • BRN 0091258
    • Atropair
    • Levsin SL
    • C01479
    • Tropine, (-)-tropate
    • Hyocyamine
    • Levsin (TN)
    • DB00572
    • 5908-99-6
    • Atropine, meets USP testing specifications
    • Atropine, 3(S)-endo-Isomer
    • Atropine, analytical standard
    • atropinum sulphuricum
    • ATROPINE COMPONENT OF DUODOTE
    • Hyoscyamine, l-
    • tropan-3alpha-yl 3-hydroxy-2-phenylpropanoate
    • Cystospaz
    • Hyoscyamine (USP)
    • 51-55-8
    • ATNAA COMPONENT ATROPINE
    • HSDB 3552
    • Tox21_110816
    • a-Tropine
    • rac-(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoate
    • DTXSID601141720
    • Atropine Care
    • Levsinex SR
    • Benzeneacetic acid, .alpha.-(hydroxymethyl)-, endo-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (.alpha.S)-
    • C17H23NO3
    • NP-010662
    • CHEMBL254656
    • Gastrosed
    • NC00493
    • CHEBI:16684
    • ATROPINE, (+/-)-
    • Hyospaz
    • 1-Hyoscyamine
    • ATROPINE [WHO-DD]
    • 1-alpha-H,5-alpha-H-Tropan-3-alpha-ol (+-)-tropate (ester)
    • 1alphaH,5alphaH-Tropan-3alpha-ol (+-)-tropate (ester)
    • Cytospaz
    • RKUNBYITZUJHSG-SPUOUPEWSA-N
    • Benzeneacetic acid, alpha-(hydroxymethyl)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, endo-(+-)-
    • Symax SR
    • HMS2231G17
    • Benzeneacetic acid, .alpha.-(hydroxymethyl)- 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester endo-(.+-.)-
    • EINECS 200-104-8
    • (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
    • Ocu-Tropine
    • alpha-(Hydroxymethyl)benzeneacetic acid (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
    • AB00694549-12
    • Benzeneacetic acid, alpha-(hydroxymethyl)-8-methyl-8-azabicyclo(3,2,1)oct-3-yl ester, endo-(+-)-
    • ATROPINE [EP MONOGRAPH]
    • AS-56020
    • Atropinum
    • FT-0627165
    • Buwecon
    • Levsin
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (3(R)-endo)-
    • Tropine tropate;DL-Hyoscyamine
    • atropinium cation
    • Minims Atropine
    • SMR000058248
    • s4713
    • ATROPINE [GREEN BOOK]
    • CHEMBL517712
    • NCGC00159345-02
    • R-(+)-Hyoscyamine
    • Atropen (TN)
    • Cystospaz (TN)
    • NCGC00258041-01
    • 3-tropoyloxytropane
    • BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-(3-ENDO)-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER
    • Buwecon (TN)
    • 1alphaH,5alphaH-Tropan-3alpha-ol (-)-tropate (ester)
    • Atropine, European Pharmacopoeia (EP) Reference Standard
    • CAS-51-55-8
    • ATROPINE [USP-RS]
    • rac-tropan-3alpha-yl 3-hydroxy-2-phenylpropanoate
    • Benzeneacetic acid, alpha-(hydroxymethyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester endo-(+-)-
    • DL-Tropanyl 2-hydroxy-1-phenylpropionate
    • 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropionate
    • CS-4834
    • ATROPINE [MART.]
    • Q26272
    • (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate
    • NuLev (TN)
    • D00113
    • ATROPINE ((+/-)-)
    • beta-Phenyl-gamma-oxypropionsaeure-tropyl-ester [German]
    • L-Hyoscamine
    • [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenyl-propanoate
    • Atropine ((+/-)-Hyoscyamin)
    • HMS2089A16
    • D0RG3O
    • UNII-7C0697DR9I
    • Atropine sulfate hydrate
    • Benzeneacetic acid, .alpha.-(hydroxymethyl)-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(S)-endo]-
    • [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenyl-propanoate
    • BRD-A27290375-330-01-1
    • Hyospasmol (TN)
    • Atropine [BAN]
    • Atropine Sulfate S.O.P.
    • 1-alpha H,5-alpha H-tropan-3-alpha-ol (+-)-tropate (ester)
    • OIN
    • DTXCID20113
    • 1.ALPHA.H,5.ALPHA.H-TROPAN-3.ALPHA.-OL (+/-)-TROPATE (ESTER)
    • BDBM200229
    • Belladenal
    • AB00694549-11
    • Donnamar
    • [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3-hydroxy-2-phenyl-propanoate
    • BDBM50403547
    • NCGC00017333-02
    • GTPL320
    • [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
    • NCGC00142514-03
    • beta-Phenyl-gamma-oxypropionsaure-tropyl-ester [German]
    • Atrosulf
    • C1504
    • NCGC00142514-01
    • cid_174174
    • Hyoscyamine (D)-
    • LS-7203
    • alpha-Hydroxymethylphenylacetic acid (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octane-3-yl ester
    • HSDB 3553
    • atropinium(1+)
    • AKOS015955538
    • NCGC00017333-04
    • AB00694549_14
    • (1beta,3alpha,5beta)-3-[(3-Hydroxy-1-oxo-2-phenylpropyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane
    • Hyoscyamine [BAN]
    • D0RD5W
    • l-Atropine
    • b eta-(Hydroxymethyl)benzeneacetic acid 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
    • ATROPINE [USP MONOGRAPH]
    • HY-B1205
    • Hyosyne
    • l-Hyopscyamine
    • ropine tropate
    • 7C0697DR9I
    • Benzeneacetic acid, alpha-(hydroxymethyl)- 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester endo-(+-)-
    • HMS3259M13
    • NCGC00017333-06
    • MLS001148094
    • CHEMBL475124
    • CHEBI:78734
    • Benzeneacetic acid, alpha-(hydroxymethyl)- (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester
    • HSDB 2199
    • Donnamar (TN)
    • Symax Duotab
    • NCGC00017333-05
    • BRD-A27290375-001-01-8
    • Protamine & Atropine
    • Neo-Diophen
    • ATROPINE [MI]
    • Symax SL
    • bmse000649
    • ATROPINE [ORANGE BOOK]
    • DUODOTE COMPONENT ATROPINE
    • L-Hyoscyamine
    • Tropine, (-)-tropate (ester)
    • SCHEMBL2812
    • NCGC00385525-01
    • HOMATROPINE HYDROBROMIDE IMPURITY D [EP IMPURITY]
    • ATROPINE COMPONENT OF ATNAA
    • BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, ENDO-(+/-)-
    • ATROPINE [EP IMPURITY]
    • Neoquess (TN)
    • (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (2S)-3-hydroxy-2-phenylpropanoate
    • CCRIS 3080
    • DTXSID4020113
    • ACon1_000046
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester
    • Tox21_111590
    • 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoate
    • Hyoscyamine sulfate
    • MLS002695888
    • (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoate
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, endo-(+/-)-
    • Urised
    • 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl tropate
    • d1-hyoscyamine
    • Symax (TN)
    • beta-Phenyl-gamma-oxypropionsaure-tropyl-ester
    • (alpha S)-alpha-(Hydroxymethyl)benzeneacetic acid (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
    • Symax
    • (-)-Tropic Acid Ester with Tropine
    • I-Tropine
    • H 9002
    • Tox21_200487
    • HyoMax (TN)
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, endo-(+-)-
    • Levbid (TN)
    • 1-alpha-H,5-alpha-H-Tropan-3-alpha-ol (+-)-tropate (ester) (8CI)
    • ATROPINUM [HPUS]
    • Levbid
    • 16175-85-2
    • MLS000069795
    • MFCD00022622
    • Benzeneacetic acid, alpha-(hydroxymethyl)-8-methyl-8-azabicyclo [3.2.1]oct-3-yl ester, endo-(+/-)-
    • SCHEMBL26698079
    • RKUNBYITZUJHSG-PJPHBNEVSA-N
    • BRD-A27290375-065-01-3
    • (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl I+/--(hydroxymethyl)benzeneacetate
    • Atropine
    • MDL: MFCD00022622
    • インチ: 1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16?
    • InChIKey: RKUNBYITZUJHSG-PJPHBNEVSA-N
    • ほほえんだ: O(C(C([H])(C([H])([H])O[H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C1([H])C([H])([H])[C@@]2([H])C([H])([H])C([H])([H])[C@@]([H])(C1([H])[H])N2C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 289.16800
  • どういたいしつりょう: 289.168
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 353
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: ふん
  • 密度みつど: 1.19 g/cm3
  • ゆうかいてん: 115-118?°C
  • ふってん: 429.8°C at 760 mmHg
  • フラッシュポイント: 213.7°C
  • 屈折率: 1.581
  • ようかいど: H2O: 2 mg/mL
  • PSA: 49.77000
  • LogP: 1.86880
  • マーカー: 875
  • かんど: Light Sensitive
  • まぐれ当たり: 8-10-23
  • 酸性度係数(pKa): 9.7(at 21℃)
  • じょうきあつ: 0mmHg at 25°C
  • ようかいせい: 1 gは455 ml水、90 ml 80℃水、2 mlエタノール、1.2 ml 60℃エタノール、27 mlグリセリン、25 mlエーテル、1 mlクロロホルムに溶解した。ベンゼンや希酸にも可溶です。0.0015 mol/l溶液のpH値は10.0であった

Atropine セキュリティ情報

  • 記号: GHS06
  • シグナルワード:Danger
  • 危害声明: H300 + H330
  • 警告文: P260-P264-P284-P301 + P310-P310
  • 危険物輸送番号:1544
  • WGKドイツ:3
  • 危険カテゴリコード: R26/28
  • セキュリティの説明: S25; S45; S36; S26
  • 福カードFコード:8-10-23
  • RTECS番号:CK0700000
  • 危険物標識: T+
  • セキュリティ用語:S25;S45
  • どくせい:LD50 orally in rats: 750 mg/kg (Cahen, Tvede)
  • 危険レベル:6.1
  • ちょぞうじょうけん:低温通風乾燥、食品原料とは別に倉庫に保管
  • 包装グループ:III
  • TSCA:Yes
  • リスク用語:R26/28

Atropine 税関データ

  • 税関コード:2939999090
  • 税関データ:

    中国税関コード:

    2939999090

Atropine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R051502-5mg
Atropine
51-55-8
5mg
¥179 2023-06-14
ChemScence
CS-4834-100mg
Atropine
51-55-8 99.55%
100mg
$60.0 2022-04-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A861179-5mg
Atropine
51-55-8
5mg
¥408.00 2022-01-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0375-100 mg
Atropine
51-55-8 97.78%
100MG
¥432.00 2022-01-18
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
A01_181569-20MG
Atropine, 98%, Reference substance
51-55-8 98%
20mg
¥315.0 2023-09-15
AstaTech
D88314-5/G
ATROPINE
51-55-8 95%
5g
$102 2023-09-19
TRC
A794630-10g
Atropine
51-55-8
10g
$ 215.00 2023-04-19
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB50303-1g
Atropine
51-55-8 97%
1g
¥367 2023-09-15
TRC
A794630-5g
Atropine
51-55-8
5g
$ 131.00 2023-04-19
ChemFaces
CFN98824-20mg
Atropine
51-55-8 >=98%
20mg
$30 2023-09-19

Atropine 関連文献

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:51-55-8)Atropine
TB02238
清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ